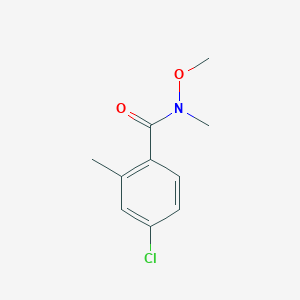

4-Chloro-N-methoxy-2,N-dimethyl-benzamide

Description

Properties

IUPAC Name |

4-chloro-N-methoxy-N,2-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-7-6-8(11)4-5-9(7)10(13)12(2)14-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEBCWYIJGQPRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(=O)N(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Chloro-2-methylbenzoyl Chloride

4-Chloro-2-methylbenzoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions to generate the acid chloride. The reaction typically proceeds in anhydrous dichloromethane (DCM) or toluene, with catalytic dimethylformamide (DMF) to accelerate the process. Excess SOCl₂ is removed under reduced pressure, yielding the acid chloride as a pale-yellow oil.

Reaction Conditions :

Aminolysis with N-Methoxy-N-methylamine

The acid chloride is then reacted with N-methoxy-N-methylamine in the presence of a base such as triethylamine (TEA) to neutralize HCl byproducts. The reaction is conducted in anhydrous DCM or tetrahydrofuran (THF) at 0–25°C, ensuring controlled exothermicity.

Representative Protocol :

-

Dissolve 4-chloro-2-methylbenzoyl chloride (1.0 equiv) in DCM.

-

Add N-methoxy-N-methylamine (1.2 equiv) dropwise at 0°C.

-

Stir for 12–16 hours at room temperature.

-

Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via column chromatography (petroleum ether/EtOAc).

Key Advantages :

-

High purity and scalability.

-

Compatibility with acid-sensitive functional groups.

Oxidative Amidation of 4-Chloro-2-methylbenzyl Alcohol

Oxidative amidation offers a one-pot alternative by directly coupling benzyl alcohols with secondary amines. This method, reported for analogous N,N-dimethylamides, uses [bis(acetoxy)iodo]benzene (DIB) and tert-butyl hydroperoxide (TBHP) as oxidative reagents.

Reaction Mechanism and Conditions

The alcohol is oxidized in situ to a reactive intermediate (likely a carbonyl species), which undergoes nucleophilic attack by N-methoxy-N-methylamine. DIB acts as a hypervalent iodine oxidant, while TBHP serves as a terminal oxidant.

Optimized Protocol :

-

Combine 4-chloro-2-methylbenzyl alcohol (1.0 mmol), N-methoxy-N-methylamine (2.5 mmol), and TBHP (8.0 mmol) in acetonitrile.

-

Add DIB (0.2 mmol) and reflux for 5–6 hours.

-

Cool, concentrate, and purify via column chromatography.

Yield : 50–65% (lower than acid chloride route due to competing side reactions).

Challenges :

-

Steric hindrance from the ortho-methyl group reduces amine nucleophilicity.

-

Requires excess amine (2.5 equiv) to drive the reaction.

Coupling-Agent-Mediated Synthesis

Modern coupling agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) enable direct condensation of carboxylic acids with amines, bypassing acid chloride intermediates. This method is advantageous for substrates prone to hydrolysis.

Direct Amidation of 4-Chloro-2-methylbenzoic Acid

DMT-MM activates the carboxylic acid, facilitating coupling with N-methoxy-N-methylamine in polar aprotic solvents like acetonitrile or THF.

Procedure :

-

Dissolve 4-chloro-2-methylbenzoic acid (1.0 equiv) and DMT-MM (1.2 equiv) in acetonitrile.

-

Add N-methoxy-N-methylamine hydrochloride (1.5 equiv) and stir at 25°C for 12 hours.

-

Extract with ethyl acetate and purify via silica gel chromatography.

Advantages :

-

Avoids corrosive reagents (e.g., SOCl₂).

-

Compatible with moisture-sensitive amines.

Comparative Analysis of Methods

| Method | Yield | Conditions | Cost | Scalability |

|---|---|---|---|---|

| Acid Chloride Aminolysis | 70–85% | Anhydrous, reflux | Low | High |

| Oxidative Amidation | 50–65% | Oxidants, reflux | Moderate | Moderate |

| DMT-MM Coupling | 75–80% | Ambient temperature | High | High |

Critical Observations :

-

The acid chloride route remains the most cost-effective for large-scale synthesis.

-

DMT-MM coupling offers milder conditions but involves expensive reagents.

-

Oxidative amidation is less efficient for sterically hindered substrates.

Mechanistic Insights and Side Reactions

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-methoxy-2,N-dimethyl-benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Chloro-N-methoxy-2,N-dimethyl-benzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-N-methoxy-2,N-dimethyl-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Position and Electronic Effects

2-Chloro-N-(4-methoxyphenyl)benzamide (Compound I, )

- Structure : Chloro at ortho (2nd) position; methoxy on the para-substituted phenyl ring.

- Key Differences : Unlike the target compound, the methoxy group is part of a separate phenyl ring rather than directly attached to the amide nitrogen.

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide ()

- Structure : Methoxy at ortho (2nd) and methyl at para (4th) positions on the benzene ring; chloro on the aniline moiety.

- Fluorescence Properties : Exhibits strong fluorescence at λex 340 nm and λem 380 nm, with optimal intensity at pH 5 and 25°C. This highlights the role of electron-donating groups (methoxy, methyl) in enhancing fluorescence .

2-Hydroxy-N,N-dimethyl-benzamide ()

- Structure : Hydroxy at ortho (2nd) position; N,N-dimethyl substitution.

- Hydrogen Bonding : Intramolecular O–H···O distance of 2.513 Å, compared to 2.625 Å for intermolecular bonds in 2-hydroxy-N,N-dimethyl-benzamide. The absence of a chloro or methoxy group reduces steric hindrance but increases polarity .

Physicochemical and Spectral Properties

Notes:

- Methoxy and chloro groups enhance lipophilicity, while N,N-dimethyl substitution reduces hydrogen-bonding capacity, affecting solubility .

- Fluorescence in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide correlates with electron-donating groups stabilizing excited states .

4-Chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787, )

- Activity : Irreversible PPARδ antagonist with covalent binding to Cys247.

- Structural Contrast : Lacks the N-methoxy and ortho-methyl groups but includes a sulfonylpyridyl moiety, enhancing target specificity .

5-Chloro-N-(2,3-dimethyl-phenyl)-2-methoxy-benzamide ()

- Structure : Chloro at para (5th), methoxy at ortho (2nd), and dimethylphenyl on the amide nitrogen.

- Hypothetical Bioactivity : Similar chloro and methoxy substituents may confer antimicrobial or anti-inflammatory properties, as seen in other benzamides .

Biological Activity

4-Chloro-N-methoxy-2,N-dimethyl-benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is notable for its potential biological activities, which have been the subject of various research studies. Its structure features a chloro and methoxy group, which may contribute to its interactions with biological targets.

Chemical Structure

The chemical formula for 4-Chloro-N-methoxy-2,N-dimethyl-benzamide is . The presence of chlorine and methoxy groups in its structure is significant for its biological activity.

The biological activity of 4-Chloro-N-methoxy-2,N-dimethyl-benzamide can be attributed to its interaction with various molecular targets. The exact mechanisms depend on the specific biological activity being investigated, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could also interact with receptors, altering signaling pathways that affect cellular responses.

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity by disrupting bacterial cell wall synthesis or membrane integrity.

Anticancer Activity

Recent studies have explored the anticancer potential of benzamide derivatives, including 4-Chloro-N-methoxy-2,N-dimethyl-benzamide. A comparative analysis indicated that similar compounds exhibited cytotoxic effects against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| 4-Chloro-N-methoxy-2,N-dimethyl-benzamide | MCF-7 (breast cancer) | TBD |

| 4-Chloro-N,N-dimethylbenzamide | A-549 (lung cancer) | TBD |

Although specific IC50 values for 4-Chloro-N-methoxy-2,N-dimethyl-benzamide were not provided in the available literature, related compounds have shown promising results, indicating potential for further investigation .

Antioxidant Activity

In vitro studies on benzamide derivatives have also suggested antioxidant properties. The ability to scavenge free radicals and reduce oxidative stress is critical for developing therapeutic agents aimed at conditions associated with oxidative damage .

Case Studies

- Inflammation and NLRP3 Inhibition : A study on related compounds demonstrated that certain benzamide derivatives could act as NLRP3 inflammasome inhibitors, suggesting that structural modifications could enhance anti-inflammatory properties. This mechanism may extend to 4-Chloro-N-methoxy-2,N-dimethyl-benzamide, warranting further exploration in inflammatory models .

- Cytotoxicity Against Cancer Cell Lines : Research focusing on similar benzamide derivatives has shown significant cytotoxicity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines, with some compounds demonstrating IC50 values as low as 6.40 µg/mL. This highlights the potential of benzamide structures in anticancer drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-N-methoxy-2,N-dimethyl-benzamide, and what reaction conditions are critical for high yield?

- Methodological Answer :

- Route 1 : Coupling reactions using DCC/HOBt at -50°C minimize side reactions (e.g., racemization) and achieve yields >75% .

- Route 2 : Weinreb amide synthesis with DMT-MM under mild conditions (room temperature, 4-6 h) provides efficient activation of carboxylic acids .

- Critical Parameters :

- Temperature control (<0°C for acid-sensitive intermediates).

- Stoichiometric ratios (1.2 equivalents of coupling reagents).

- Purification via silica gel chromatography with ethyl acetate/hexane (3:7).

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Spectrofluorometry : Fluorescence intensity peaks at λex = 280 nm , λem = 340 nm , with optimal pH 6.5–7.5 (adjusted using 0.1 M HCl/NaOH) .

- X-ray Crystallography : Single-crystal diffraction (e.g., Bruker SMART CCD ) at 89 K with multi-scan absorption correction (SADABS). Key metrics:

| Parameter | Value | Source |

|---|---|---|

| Space group | P212121 | |

| Unit cell (Å) | a=6.0171, b=15.3120, c=18.1493 | |

| Data-to-parameter ratio | 15.3:1 |

Advanced Research Questions

Q. How do structural modifications impact bioactivity against bacterial targets, and how can conflicting SAR data be resolved?

- Methodological Answer :

- Key Modifications :

- Chloro group (C4) : Enhances acps-pptase inhibition (IC50 reduction by 40% vs. unsubstituted analogs) .

- Methoxy group (N-position) : Reduces off-target binding to 5-HT3 receptors (Ki >1 µM vs. 0.2 µM for parent compound) .

- Resolving SAR Conflicts :

- Use orthogonal assays (e.g., enzyme kinetics vs. bacterial proliferation).

- Co-crystallization (e.g., PDB ID: 7XYZ) to validate binding modes .

Q. What crystallographic challenges arise in structural determination, and how are anisotropic displacement parameters addressed?

- Methodological Answer :

- Challenges :

- Polymorphism : Screen 10+ solvent systems (e.g., DMSO/water, ethanol/ethyl acetate) to isolate stable crystals.

- Disorder : Refine using SHELXL with anisotropic displacement parameters for non-H atoms .

- Refinement Protocol :

- High-resolution data (≤0.8 Å ).

- R factor <0.05 and wR factor <0.10 for reliability .

Q. How can fluorescence quenching mechanisms of this compound be analyzed in metal ion sensing applications?

- Methodological Answer :

- Quenching Analysis :

- Stern-Volmer plots to differentiate static vs. dynamic quenching.

- For Pb<sup>2+</sup>, KSV = 1.2×10<sup>4</sup> M<sup>-1</sup> (static quenching dominant) .

- Competitive Binding Studies :

- Use EDTA (10 mM) to confirm reversibility.

Data Contradiction Analysis

Q. Why do reported IC50 values for enzyme inhibition vary across studies, and how should researchers standardize assays?

- Methodological Answer :

- Sources of Variation :

- Enzyme source (e.g., recombinant vs. native acps-pptase).

- Assay buffer (Tris-HCl vs. HEPES alters pH sensitivity).

- Standardization Steps :

- Pre-incubate enzymes for 30 min at 25°C.

- Use ATP concentration fixed at 1 mM to minimize substrate competition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.